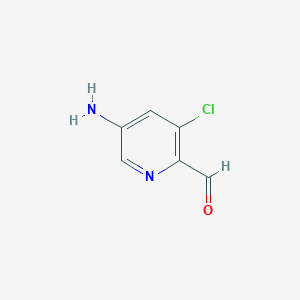
5-Amino-3-chloropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-chloropicolinaldehyde: is an organic compound belonging to the class of picolinaldehydes, which are derivatives of pyridine. This compound is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 3-position of the pyridine ring, along with an aldehyde functional group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination of 3-Chloropicolinaldehyde: : One common method involves the amination of 3-chloropicolinaldehyde. This reaction typically uses ammonia or an amine source under controlled conditions to introduce the amino group at the 5-position.
-
Chlorination of 5-Aminopicolinaldehyde: : Another route involves the chlorination of 5-aminopicolinaldehyde. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 5-amino-3-chloropicolinaldehyde often involves multi-step synthesis starting from readily available pyridine derivatives. The process includes:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Introduction of the chlorine atom at the desired position.
Formylation: Introduction of the aldehyde group.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The aldehyde group in 5-amino-3-chloropicolinaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: 5-Amino-3-chloropicolinic acid.
Reduction: 5-Amino-3-chloropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 5-amino-3-chloropicolinaldehyde is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in the preparation of ligands for coordination chemistry.
Biology
In biological research, this compound is used in the synthesis of bioactive molecules. It serves as a precursor for the development of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical agents. It is a key intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives are evaluated for their efficacy in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 5-amino-3-chloropicolinaldehyde and its derivatives depends on the specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The amino and aldehyde groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atom can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-bromopicolinaldehyde: Similar structure but with a bromine atom instead of chlorine.
5-Amino-3-fluoropicolinaldehyde: Contains a fluorine atom instead of chlorine.
5-Amino-3-iodopicolinaldehyde: Contains an iodine atom instead of chlorine.
Uniqueness
5-Amino-3-chloropicolinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized molecules.
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
5-amino-3-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(8)2-9-6(5)3-10/h1-3H,8H2 |
InChI Key |
ZYXVATFIKQARJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)


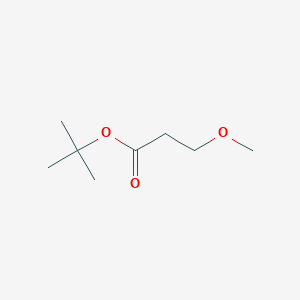
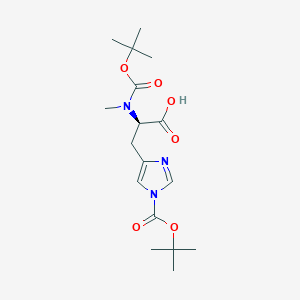
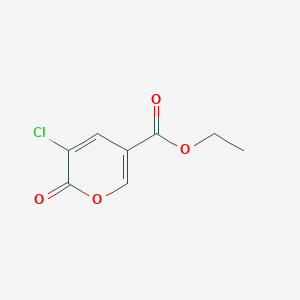
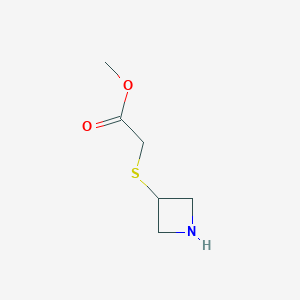
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
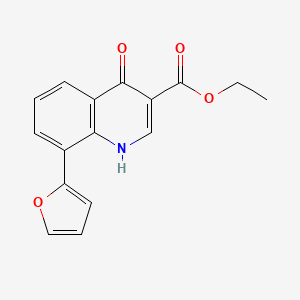

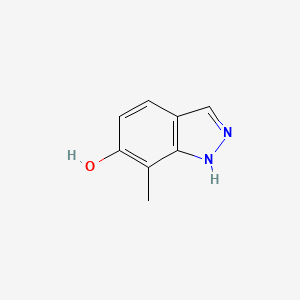
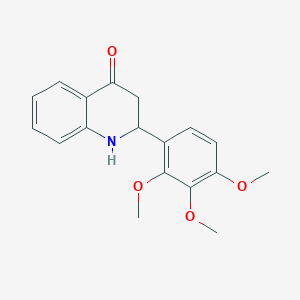
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
